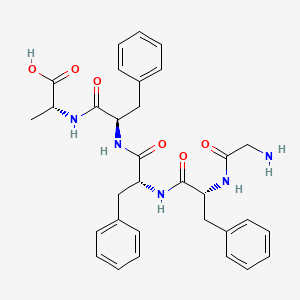
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is a synthetic peptide composed of glycine and four D-phenylalanine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection steps: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS techniques but on a larger scale. Automation and optimization of reaction conditions are crucial for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenylalanine residues.
Reduction: Reduction reactions can affect the peptide bonds.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated phenylalanine residues, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with enzymes and receptors.
Industry: Used in the development of new materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-D-phenylalanine: A simpler peptide with fewer phenylalanine residues.
Glycyl-D-phenylalanyl-D-alanine: Another related peptide with different amino acid composition.
Uniqueness
Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine is unique due to its specific sequence and the presence of multiple D-phenylalanine residues, which can confer distinct biochemical properties and interactions.
Propiedades
Número CAS |
644997-22-8 |
|---|---|
Fórmula molecular |
C32H37N5O6 |
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H37N5O6/c1-21(32(42)43)34-29(39)26(18-23-13-7-3-8-14-23)36-31(41)27(19-24-15-9-4-10-16-24)37-30(40)25(35-28(38)20-33)17-22-11-5-2-6-12-22/h2-16,21,25-27H,17-20,33H2,1H3,(H,34,39)(H,35,38)(H,36,41)(H,37,40)(H,42,43)/t21-,25-,26-,27-/m1/s1 |
Clave InChI |
RNPMZWYPOYPHOA-HHPVDLARSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)CN |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)

![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)
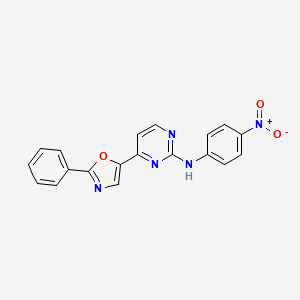
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
propanedinitrile](/img/structure/B12603389.png)
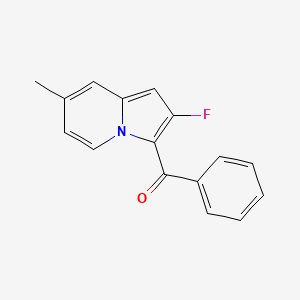
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
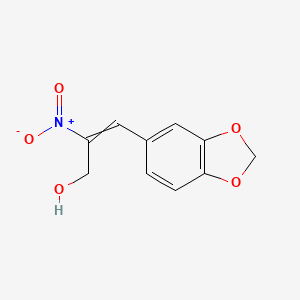
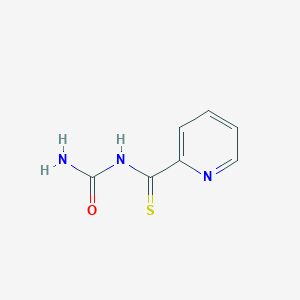
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)
dimethylsilane](/img/structure/B12603430.png)
![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
